
(1R)-1-(4-Methylphenyl)ethane-1,2-diamine 2hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(4-Methylphenyl)ethane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C9H16Cl2N2 It is a chiral diamine derivative, characterized by the presence of a 4-methylphenyl group attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-Methylphenyl)ethane-1,2-diamine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the starting material, which is often a substituted benzene derivative.
Nucleophilic Substitution: The benzene derivative undergoes nucleophilic substitution to introduce the ethane-1,2-diamine moiety.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution to obtain the desired (1R)-enantiomer.
Salt Formation: Finally, the compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for (1R)-1-(4-Methylphenyl)ethane-1,2-diamine dihydrochloride may involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. The process may include:
Catalytic Hydrogenation: To reduce any intermediate compounds.
Crystallization: To purify the final product.
Quality Control: Ensuring the product meets industry standards for purity and enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(4-Methylphenyl)ethane-1,2-diamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The diamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield imines or amides.
Reduction: May yield primary or secondary amines.
Substitution: May yield various substituted derivatives.
Scientific Research Applications
(1R)-1-(4-Methylphenyl)ethane-1,2-diamine dihydrochloride has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-(4-Methylphenyl)ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor ligand, modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(4-methylphenyl)-: A related compound with a similar aromatic structure but different functional groups.
2,2′-(Ethane-1,2-diyl)bis(4-chlorophenol): Another compound with a similar ethane-1,2-diamine backbone but different substituents.
Uniqueness
(1R)-1-(4-Methylphenyl)ethane-1,2-diamine dihydrochloride is unique due to its chiral nature and specific substitution pattern, which confer distinct chemical and biological properties. Its ability to act as a chiral building block and its potential therapeutic applications set it apart from other similar compounds.
Properties
Molecular Formula |
C9H16Cl2N2 |
|---|---|
Molecular Weight |
223.14 g/mol |
IUPAC Name |
(1R)-1-(4-methylphenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C9H14N2.2ClH/c1-7-2-4-8(5-3-7)9(11)6-10;;/h2-5,9H,6,10-11H2,1H3;2*1H/t9-;;/m0../s1 |
InChI Key |
HQFATKYNPDLVRG-WWPIYYJJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H](CN)N.Cl.Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2-methoxybenzyl)-2-methylpropyl]-4-methylbenzenesulfonamide](/img/structure/B13031445.png)

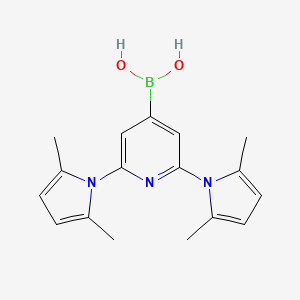
![3'-Fluoro-5,6-dihydro-[1,1'-biphenyl]-4(3H)-one](/img/structure/B13031464.png)
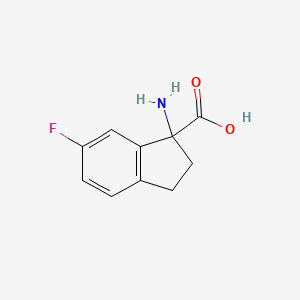
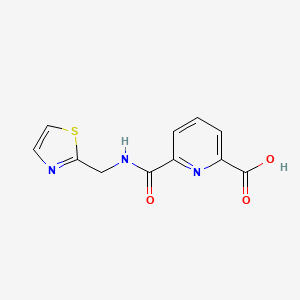

![5-chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13031474.png)
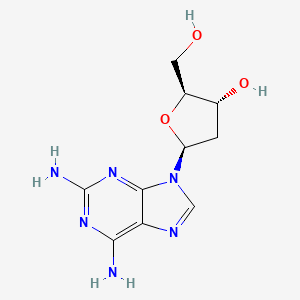
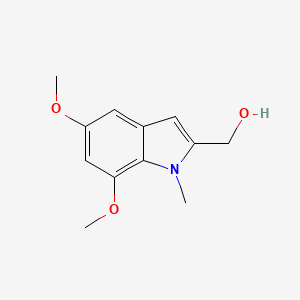

![(1S,2R)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13031501.png)
![(3aR,4S,9bS)-8-acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13031508.png)

